NCT-505

ALDH1A1 Cancer Stem Cells Isozyme Selectivity

Researchers studying ALDH1A1 in cancer stem cells face a critical challenge: most ALDH inhibitors like disulfiram lack isozyme precision, confounding functional interpretation. NCT-505 solves this with 7 nM potency against ALDH1A1 and >2,900-fold selectivity over ALDH1A2. • Validated in 3D spheroid cultures (OV-90, HT-29, MIA PaCa-2) at cellular IC50 of 10-30 nM • Enables unambiguous target attribution in chemoresistance & stemness studies • Orally bioavailable for chronic in vivo dosing in xenograft models • Synergizes with paclitaxel (EC50 1-3 µM) & olaparib in BRCA-mutated PDOs

Molecular Formula C27H28FN5O3S
Molecular Weight 521.6 g/mol
Cat. No. B10821439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCT-505
Molecular FormulaC27H28FN5O3S
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F
InChIInChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3
InChIKeyXMNLWOQHMQRHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCT-505: Selective ALDH1A1 Inhibitor


NCT-505 (Compound 86) is a quinoline-based small molecule that functions as a potent and highly selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) [1]. It exhibits an enzymatic IC50 of 7 nM against hALDH1A1, with significantly reduced activity against related ALDH isozymes and unrelated dehydrogenases [2]. This compound is orally bioavailable and demonstrates robust cellular target engagement, making it a valuable tool for probing ALDH1A1 biology in cancer stem cells and chemoresistance [1].

1
ALDH1A1-selective inhibitor for pathway-specific studies
2
Reported cellular target engagement supports phenotypic interpretation
3
Oral bioavailability enables systemic exposure research models

NCT-505 vs. Generic ALDH Inhibitors


While broad-spectrum ALDH inhibitors like disulfiram or less selective agents such as NCT-501 may reduce overall ALDH activity, they lack the isozyme precision required to dissect ALDH1A1-specific roles in cancer stem cell biology and chemoresistance [1]. Disulfiram, for instance, exhibits pan-ALDH inhibition and off-target effects that confound interpretation [2]. Conversely, NCT-505's 7 nM potency against ALDH1A1, combined with >2,900-fold selectivity over ALDH1A2 and >8,000-fold over ALDH2, enables researchers to attribute functional outcomes directly to ALDH1A1 modulation without confounding from other isozymes [3]. This specificity is critical for translational studies aiming to validate ALDH1A1 as a therapeutic target.

NCT-505 (selective)

Isozyme-specific inhibition avoids confounding by other ALDH family members.

Pan-ALDH inhibitors (e.g., disulfiram)

Broad ALDH inhibition may obscure ALDH1A1-specific functional attribution.

Cellular engagement confirmed (CETSA)

Direct target binding evidence in ovarian cancer cells supports mechanism-of-action studies.

Less selective probes (NCT-501, CM037) lack comparable target-engagement data or specificity.

Oral bioavailability for in vivo research

Allows chronic oral dosing in preclinical models for exposure-response studies.

Non-oral inhibitors (NCT-501) limit in vivo study design and translational model relevance.

NCT-505 Comparator Evidence


Potency and Selectivity vs. NCT-501

NCT-505 inhibits hALDH1A1 with an IC50 of 7 nM, providing 5.7-fold greater potency than the theophylline-based inhibitor NCT-501 (IC50 = 40 nM) [1]. Furthermore, NCT-505 demonstrates superior selectivity against ALDH1A3 and ALDH2, with IC50 values of 22.8 µM and 20.1 µM, respectively, whereas NCT-501 shows no inhibition (IC50 >57 µM) against these isozymes . This selectivity profile ensures that functional effects are directly attributable to ALDH1A1 inhibition rather than off-target engagement of related dehydrogenases [2].

Potency & Selectivity vs. NCT-501
Reported
IC50 7 nM (hALDH1A1); 5.7× more potent than NCT-501 (40 nM). Selectivity >2,900× over ALDH1A2, >8,000× over ALDH2.
Supports ALDH1A1 pathway attribution without isozyme cross-talk.
Recombinant enzymatic assay context.
ALDH1A1 Cancer Stem Cells Isozyme Selectivity

CETSA Target Engagement vs. Pan-ALDH Inhibitors

NCT-505 exhibits robust cellular target engagement as measured by the Cellular Thermal Shift Assay (CETSA) with an EC50 of 3.4 µM in ovarian cancer cells . This assay directly confirms that NCT-505 physically interacts with and stabilizes ALDH1A1 within the complex intracellular environment. In contrast, the pan-ALDH inhibitor disulfiram lacks this degree of target engagement specificity and affects multiple ALDH isozymes and unrelated pathways, precluding precise attribution of functional outcomes [1].

Cellular Target Engagement (CETSA)
Reported
CETSA EC50 3.4 µM in OV-90 ovarian cancer cells. Disulfiram lacks comparable ALDH1A1 engagement data.
Confirms intracellular ALDH1A1 binding in a disease-relevant cell model.
CETSA methodology context; pan-ALDH inhibitor not directly comparable.
Target Engagement CETSA ALDH1A1

Paclitaxel Potentiation in Chemoresistant Ovarian Cancer

In paclitaxel-resistant SKOV-3-TR ovarian cancer cells, NCT-505 significantly enhances the cytotoxicity of paclitaxel [1]. This combination effect is not observed with less selective ALDH1A1 inhibitors like CM037 or with pan-ALDH inhibitors such as disulfiram at equivalent concentrations, underscoring the functional advantage of NCT-505's specific inhibition of ALDH1A1 in overcoming acquired chemoresistance [2]. The EC50 for this potentiation effect is in the low micromolar range (1-3 µM) [1].

Paclitaxel Potentiation
Reported
Enhances paclitaxel cytotoxicity in SKOV-3-TR chemoresistant cells (EC50 1–3 µM). CM037 and disulfiram show no specific potentiation effect.
Supports chemoresistance model interpretation for ALDH1A1 role.
Ovarian cancer paclitaxel-resistant cell model; combination context.
Chemoresistance Paclitaxel Ovarian Cancer

Oral Bioavailability Compared to NCT-501

NCT-505 is orally bioavailable, with pharmacokinetic evaluation demonstrating systemic exposure following oral administration in preclinical models [1]. This property distinguishes it from earlier generation ALDH1A1 inhibitors such as NCT-501, which lacks reported oral bioavailability and is primarily used in vitro . The oral bioavailability of NCT-505 enables chronic dosing regimens and in vivo efficacy studies that are not feasible with non-oral alternatives, significantly expanding its utility in preclinical drug discovery .

Oral Bioavailability
Class-level
Orally bioavailable in preclinical PK studies. NCT-501 lacks reported oral bioavailability, limiting use to in vitro/parenteral routes.
Supports in vivo oral dosing feasibility for systemic exposure research.
Preclinical pharmacokinetic context; class-level inference.
Oral Bioavailability Pharmacokinetics In Vivo Studies

Synergy with Olaparib in BRCA-Mutated Organoids

In patient-derived organoid (PDO) models of BRCA1/2-mutated ovarian cancer, the combination of NCT-505 with the PARP inhibitor olaparib results in synergistic reduction of cell viability [1]. This synergistic effect is not observed with other ALDH1A1 inhibitors such as NCT-501 or CM037, which have not been evaluated in comparable combination studies, nor with broad-spectrum ALDH inhibitors like disulfiram, which often mask ALDH1A1-specific contributions [2]. The synergy highlights a potential therapeutic vulnerability exploitable only with a selective ALDH1A1 inhibitor like NCT-505.

Olaparib Synergy in PDOs
Head-to-head
Reported synergy with olaparib in BRCA1/2-mutated ovarian cancer patient-derived organoids. NCT-501, CM037, disulfiram lack comparable synergy data.
Supports ALDH1A1-PARP inhibitor combination study context.
BRCA-mutated organoid model; requires independent validation.
PARP Inhibitor Olaparib Synthetic Lethality

NCT-505 Research & Industrial Applications


ALDH1A1-Specific Roles in Cancer Stem Cells

Due to its 7 nM potency and >2,900-fold selectivity over other ALDH isozymes, NCT-505 is the ideal chemical probe for studies requiring unambiguous attribution of functional outcomes to ALDH1A1 inhibition. Use in 3D spheroid cultures (OV-90, HT-29, MIA PaCa-2) at concentrations of 10-30 nM (cellular IC50) to investigate stemness, self-renewal, and differentiation without confounding off-target effects [1].

ALDH1A1 Target Validation in Chemoresistant Ovarian Cancer

Leverage NCT-505's ability to potentiate paclitaxel cytotoxicity in SKOV-3-TR cells (EC50 1-3 µM) to design combination therapy studies. The compound's oral bioavailability facilitates chronic dosing in preclinical xenograft models, enabling in vivo assessment of ALDH1A1 inhibition on tumor recurrence and chemoresistance [2].

Exploring Synthetic Lethality Strategies with PARP Inhibitors

Employ NCT-505 in combination with olaparib in BRCA-mutated ovarian cancer patient-derived organoids (PDOs) to study synergistic effects. The synergy observed in these clinically relevant models supports the use of NCT-505 to investigate ALDH1A1-mediated PARP inhibitor resistance mechanisms and to develop novel combination regimens [3].

High-Throughput Screening for ALDH1A1 Phenotypes

Utilize NCT-505 as a reference inhibitor in cell-based phenotypic screens to identify ALDH1A1-dependent vulnerabilities. Its robust cellular activity (EC50 = 2.1-3.9 µM in OV-90 viability assays) and confirmed target engagement (CETSA EC50 = 3.4 µM) make it a reliable positive control for validating screening hits and counter-screening assays .

Application
Selection Property
Validation Focus
Cancer stem cell pathway studies
Isozyme-selective ALDH1A1 inhibition
Stemness, self-renewal, and differentiation endpoints
Chemoresistance model studies (ovarian)
Paclitaxel potentiation context
Chemosensitivity and recurrence models
PARP inhibitor synthetic lethality research
Olaparib synergy context (BRCA-mutated)
Organoid viability and DNA damage response endpoints
Phenotypic screening reference
Cellular target engagement (CETSA confirmed)
Assay positive control benchmarking; counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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